
Methyl 2,5-dimethoxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dimethoxy-3-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with two methoxy groups and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,5-dimethoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-dimethoxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of 2,5-dimethoxy-3-methylbenzyl alcohol.
Substitution: Formation of nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dimethoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,5-dimethoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but different substitution pattern on the benzene ring.
Methyl 2,4-dimethoxybenzoate: Another isomer with methoxy groups at different positions.
Methyl 2,5-dimethoxybenzoate: Lacks the additional methyl group present in methyl 2,5-dimethoxy-3-methylbenzoate.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Eigenschaften
CAS-Nummer |
88208-68-8 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 2,5-dimethoxy-3-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(10(7)14-3)11(12)15-4/h5-6H,1-4H3 |
InChI-Schlüssel |
FTEQRUKEMORLNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
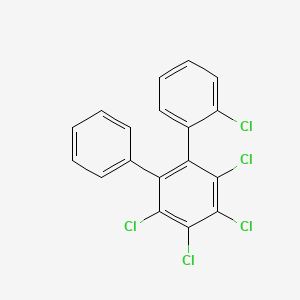
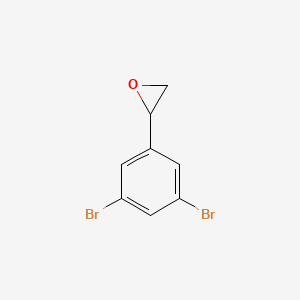
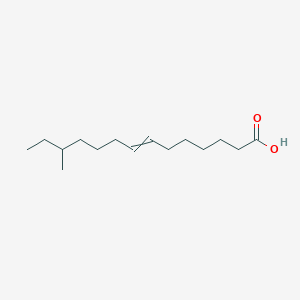
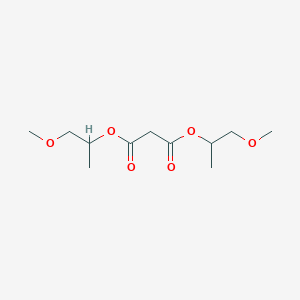
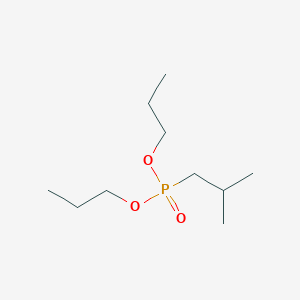
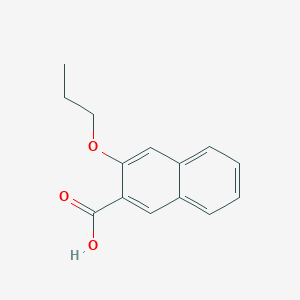
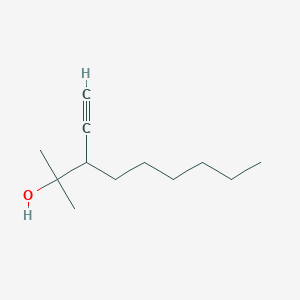
![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
